molecular formula C16H16N2O3S3 B14411702 Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine CAS No. 82646-26-2

Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine

Cat. No.: B14411702
CAS No.: 82646-26-2
M. Wt: 380.5 g/mol
InChI Key: AZLATUWFCIJYBU-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine is a complex organic compound that contains both aromatic and heterocyclic components This compound is notable for its unique structure, which includes a benzenesulfonic acid group, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonic acid group is typically added via sulfonation reactions using concentrated sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Shares the sulfonic acid group but lacks the thiazole and phenyl groups.

    2-Methylsulfanyl-1,3-thiazole: Contains the thiazole ring but lacks the benzenesulfonic acid and phenyl groups.

    5-Phenyl-1,3-thiazole: Contains the thiazole and phenyl groups but lacks the benzenesulfonic acid group.

Uniqueness

Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

82646-26-2

Molecular Formula

C16H16N2O3S3

Molecular Weight

380.5 g/mol

IUPAC Name

benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine

InChI

InChI=1S/C10H10N2S2.C6H6O3S/c1-13-10-12-9(11)8(14-10)7-5-3-2-4-6-7;7-10(8,9)6-4-2-1-3-5-6/h2-6H,11H2,1H3;1-5H,(H,7,8,9)

InChI Key

AZLATUWFCIJYBU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C2=CC=CC=C2)N.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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